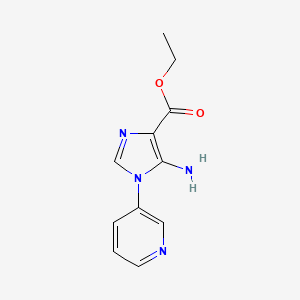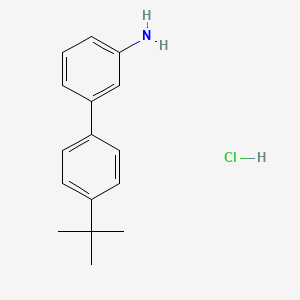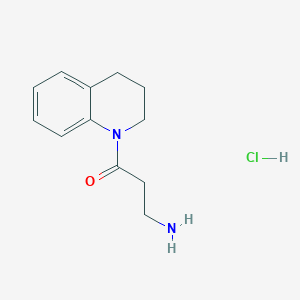
3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride
説明
“3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride” is a chemical compound with the CAS Number: 1170377-26-0 . It has a molecular weight of 240.73 .
Physical and Chemical Properties
The compound is a solid . Its IUPAC name is 3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propanamine hydrochloride .
科学的研究の応用
Antimicrobial Activities
A study highlighted the antimicrobial properties of compounds related to 3,4-dihydroquinolin, revealing that specific structural features contribute significantly to antibacterial and antifungal activities. The research showcased the synthesis of compounds with the dihydroquinolin structure and evaluated their effectiveness against microbes, noting that certain electron-withdrawing groups and the presence of a hydroxyl group in a specific position enhance antimicrobial properties (Desai, Harsorab, & Mehtaa, 2021).
Anticancer Potentials
Several studies have explored the anticancer potentials of compounds structurally similar to 3,4-dihydroquinolin. These studies underscore the significance of the tetrahydroisoquinoline moiety, found in many biologically active molecules, for its antitumor and antimicrobial properties. Some of these compounds, including analogs maintaining the tetrahydroisoquinoline structure, have shown promising results as potential anticancer drugs, displaying potent cytotoxicity against various cancer cell lines (Redda, Gangapuram, & Ardley, 2010), (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014), (Talaat, Abass, Hassanin, & Abdel-Kader, 2022).
Analytical Applications
The compound 3-aminoquinoline, closely related to the chemical , has been used in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, showing the ability to separate hydrophilic materials during the analytical process. This property of the compound aids in separating peptides and oligosaccharides, enhancing analytical precision and sensitivity in mass spectrometry, thereby showing potential for bioanalytical applications (Sekiya, Taniguchi, & Tanaka, 2012).
特性
IUPAC Name |
3-amino-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14;/h1-2,4,6H,3,5,7-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEQDVFNCBOBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



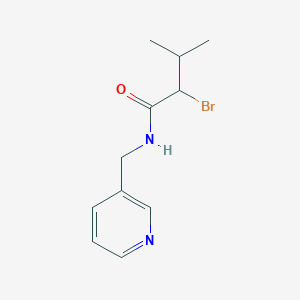
![2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1520879.png)
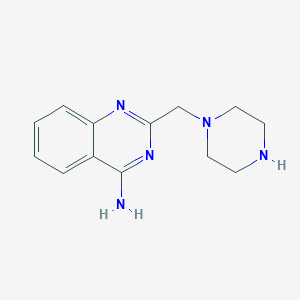
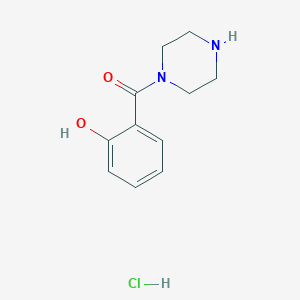
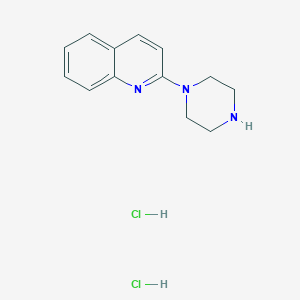
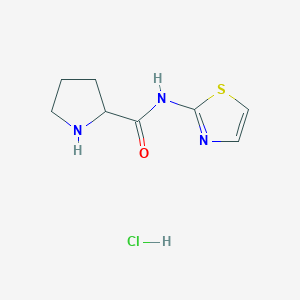
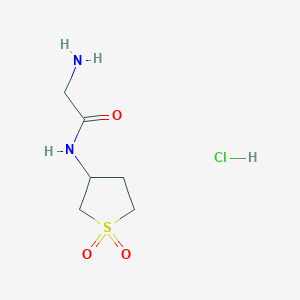
![N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1520890.png)
![1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1520891.png)

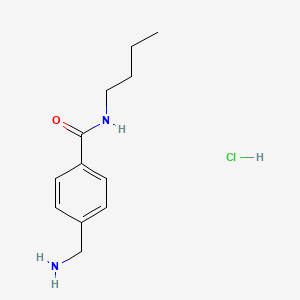
![N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520896.png)
